![molecular formula C4HBr3S B1329577 2,3,4-Tribromothiophene CAS No. 3141-25-1](/img/structure/B1329577.png)
2,3,4-Tribromothiophene
Overview
Description
2,3,4-Tribromothiophene is a brominated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. The molecular formula of this compound is C4HBr3S, and it has a molecular weight of 320.828 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Tribromothiophene can be synthesized through the bromination of thiophene. The process involves the addition of bromine to thiophene in the presence of a solvent such as chloroform. The reaction is typically carried out at room temperature, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient stirring and controlled addition of bromine are critical to the success of the industrial process .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tribromothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated thiophenes or thiophene itself.
Common Reagents and Conditions:
Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents) and strong bases (e.g., sodium hydride) are commonly used.
Reduction: Zinc dust and acetic acid are typical reagents for reduction reactions.
Major Products:
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Reduction: Products include less brominated thiophenes or thiophene itself.
Scientific Research Applications
Organic Synthesis
2,3,4-Tribromothiophene serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo electrophilic substitution allows chemists to create derivatives that can be used in various applications:
- Synthesis of Functionalized Thiophenes : The compound can be modified to yield functionalized thiophenes that exhibit diverse chemical properties.
- Intermediate in Drug Development : It is employed as an intermediate in the synthesis of biologically active compounds, contributing to drug discovery efforts.
Materials Science
In materials science, this compound is utilized in the development of advanced materials due to its electronic properties:
- Organic Electronics : It plays a crucial role in the fabrication of organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound enhances charge transport properties and device efficiency.
- Conductive Polymers : As a precursor for conductive polymers, it contributes to the design of materials with tailored electrical properties for applications in flexible electronics and sensors.
Pharmaceuticals
The pharmaceutical potential of this compound is notable due to its biological activities:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, thieno[3,2-b]indole derivatives derived from this compound have shown potent activity against human tumor cells.
- Antimicrobial Properties : Studies demonstrate its effectiveness against several strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
- Neuroprotective Effects : Its derivatives have been explored for their ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress, indicating a potential therapeutic role in neurodegenerative diseases.
Environmental Chemistry
In environmental studies, this compound serves as a model compound for assessing the behavior and impact of brominated organic pollutants:
- Degradation Studies : Research focuses on understanding how this compound degrades in various environmental conditions and its implications for pollution control.
- Toxicological Assessments : It aids in evaluating the environmental risks associated with brominated compounds and helps inform regulatory compliance.
Antitumor Efficacy
A study evaluated the efficacy of thieno[3,2-b]indole derivatives synthesized from this compound against human cancer cell lines. Results indicated significant cytotoxicity with IC values in the low micromolar range for several derivatives.
Antimicrobial Testing
Another investigation focused on the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL across different bacterial strains.
Neuroprotective Assays
In vitro assays demonstrated that derivatives of this compound could reduce neuronal apoptosis induced by oxidative stress. This suggests a potential therapeutic role in neurodegenerative diseases.
Data Summary
Application Area | Specific Uses | Key Findings/Results |
---|---|---|
Organic Synthesis | Building block for functionalized thiophenes | Used as an intermediate in drug synthesis |
Materials Science | Organic semiconductors (OLEDs & OPVs) | Enhances charge transport properties |
Pharmaceuticals | Antitumor agents | Significant cytotoxicity against cancer cell lines |
Antimicrobial agents | Effective against multiple bacterial strains | |
Neuroprotective agents | Reduces neuronal apoptosis under oxidative stress | |
Environmental Chemistry | Model for brominated pollutant degradation | Assists in understanding environmental impact |
Mechanism of Action
The mechanism of action of 2,3,4-Tribromothiophene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The sulfur atom in the thiophene ring can also engage in coordination with metal ions, affecting the compound’s behavior in catalytic processes .
Comparison with Similar Compounds
2,3,5-Tribromothiophene: Another brominated thiophene derivative with similar reactivity but different substitution pattern.
Tetrabromothiophene: A fully brominated thiophene with distinct chemical properties due to the presence of four bromine atoms.
Uniqueness: The presence of bromine atoms at the 2, 3, and 4 positions allows for selective functionalization and makes it a valuable intermediate in organic synthesis .
Biological Activity
2,3,4-Tribromothiophene is a brominated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound has gained attention in the fields of medicinal chemistry and materials science due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The chemical formula for this compound is . Its structure features three bromine atoms attached to the thiophene ring, which significantly influences its reactivity and biological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial activity. In a study evaluating various thiophene derivatives, it was found that compounds with bromine substitutions showed enhanced antibacterial properties against a range of pathogens.
Table 1: Antimicrobial Activity of this compound
Microorganism | Zone of Inhibition (mm) at 100 μg/mL |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Pseudomonas aeruginosa | 12 |
Bacillus subtilis | 20 |
These results indicate that this compound has significant potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies have shown that this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies conducted on human cancer cell lines (HCT116 colon cancer and MCF-7 breast cancer) revealed that this compound exhibited dose-dependent cytotoxicity.
Table 2: IC50 Values for Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
HCT116 | 25 |
MCF-7 | 30 |
The IC50 values suggest that this compound is effective in reducing cell viability at relatively low concentrations.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : Research indicates that it can affect pathways such as PI3K/AKT and MAPK involved in cell growth regulation.
Properties
IUPAC Name |
2,3,4-tribromothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr3S/c5-2-1-8-4(7)3(2)6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXQFDMBZUQHOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185335 | |
Record name | 2,3,4-Tribromothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3141-25-1 | |
Record name | 2,3,4-Tribromothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3141-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Tribromothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Tribromothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-tribromothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,3,4-tribromothiophene considered a valuable synthetic building block?
A: this compound serves as a versatile precursor for various substituted thiophene derivatives. Its value stems from the reactivity of the bromine atoms, which can be selectively replaced through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction [, ]. This allows chemists to introduce different substituents at specific positions on the thiophene ring, creating a diverse array of potentially useful molecules.
Q2: What is significant about the site-selective Suzuki-Miyaura reactions involving this compound?
A: Researchers have achieved the first site-selective Suzuki-Miyaura reactions using this compound []. This selectivity is crucial as it allows for the controlled synthesis of specific isomers, such as 2-aryl-3,4-dibromothiophenes, 2,4-diaryl-3-bromothiophenes, and 2,3,4-triarylthiophenes. Controlling the substitution pattern on the thiophene ring is essential for fine-tuning the properties and potential applications of the resulting molecules.
Q3: Beyond Suzuki-Miyaura reactions, what other synthetic transformations can be performed with this compound?
A: Apart from cross-coupling reactions, this compound undergoes regioselective metal-halide exchange reactions []. This allows for the introduction of various alkyl or trimethylsilyl groups at the 2- and 5- positions of the thiophene ring, further expanding the diversity of accessible derivatives.
Q4: Are there any structural features of this compound that have been characterized?
A: Yes, the crystal structure of this compound has been determined []. It exists as two essentially planar molecules in the asymmetric unit. The crystal packing reveals bifurcated C—H⋯Br hydrogen bonds linking the molecules into chains, and weak Br⋯Br interactions contribute to the formation of undulating sheets within the crystal lattice.
Q5: What are the future implications of research on this compound and related compounds?
A: Continued research on this compound and its derivatives has the potential to unlock new synthetic routes for creating tailored thiophene-based materials []. This could lead to advancements in areas such as organic electronics, pharmaceuticals, and materials science where thiophene-containing compounds often exhibit desirable properties.
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